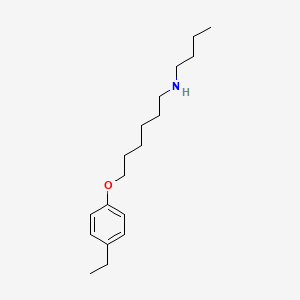
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as JNJ-42165279, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their potential therapeutic applications. JNJ-42165279 has been identified as a promising compound for the treatment of various medical conditions, such as neurological disorders, pain, and addiction.
Mecanismo De Acción
The exact mechanism of action of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical regions of the brain. By blocking the dopamine D3 receptor, this compound may modulate dopamine signaling in these regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that this compound can modulate dopamine signaling in the mesolimbic and mesocortical regions of the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, this compound has been shown to have analgesic effects in animal models of pain, which may be mediated by its action on the dopamine D3 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor. This selectivity may allow researchers to study the specific effects of dopamine signaling in the mesolimbic and mesocortical regions of the brain. Additionally, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, which may make it a useful tool for in vivo studies.
One of the limitations of this compound for lab experiments is its limited solubility in aqueous solutions. This may make it difficult to administer the compound in certain experimental paradigms. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experimental contexts.
Direcciones Futuras
There are several potential future directions for research on N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is its potential therapeutic applications in addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.
Another potential future direction for research on this compound is its potential as a tool for studying dopamine signaling in the brain. By selectively blocking the dopamine D3 receptor, this compound may allow researchers to study the specific effects of dopamine signaling in the mesolimbic and mesocortical regions of the brain.
Overall, this compound is a promising compound for scientific research purposes. Its selectivity for the dopamine D3 receptor and potential therapeutic applications make it a valuable tool for studying neurological disorders, pain, and addiction. Further research is needed to fully understand its mechanism of action and potential future applications.
Métodos De Síntesis
The synthesis of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves a multistep process that includes the use of various chemical reagents and catalysts. The first step involves the reaction of 2-pyridinemethanol with 1,4'-bipiperidine-4-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride. The final step involves the reaction of the reduced intermediate with 2-phenylethyl isocyanate to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the primary areas of research has been in the field of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the potential to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(27-15-9-21-6-2-1-3-7-21)22-10-18-29(19-11-22)24-12-16-28(17-13-24)20-23-8-4-5-14-26-23/h1-8,14,22,24H,9-13,15-20H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHIICIJXAIPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)
![methyl 4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5065649.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)

![N-(4-methoxyphenyl)-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5065679.png)


![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5065699.png)

![1,8,8-trimethyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5065719.png)
![(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
![N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide](/img/structure/B5065724.png)